2-(4-Methylcyclohexyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylcyclohexyl)cyclopropan-1-amine is a chemical compound with the molecular formula C10H19N and a molecular weight of 153.26 g/mol . This compound features a cyclopropane ring attached to a cyclohexane ring with a methyl group at the 4-position. It is used in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methylcyclohexylamine with a cyclopropanating agent under controlled conditions. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylcyclohexyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce various amines or hydrocarbons .
Scientific Research Applications
2-(4-Methylcyclohexyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methylcyclohexyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanamine: Similar in structure but without the cyclohexane ring.
4-Methylcyclohexylamine: Lacks the cyclopropane ring but has a similar cyclohexane structure.
Cyclopropylamine: Contains the cyclopropane ring but lacks the cyclohexane ring.
Uniqueness
2-(4-Methylcyclohexyl)cyclopropan-1-amine is unique due to the combination of the cyclopropane and cyclohexane rings, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H19N/c1-7-2-4-8(5-3-7)9-6-10(9)11/h7-10H,2-6,11H2,1H3 |
InChI Key |
DZSFRKOLAPJNTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2CC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.